molecular formula C21H35N3O6S B13413066 [2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid

[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid

Cat. No.: B13413066
M. Wt: 457.6 g/mol
InChI Key: WDPMCVJSIGRIOZ-OWCLPIDISA-N
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Description

[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolidine ring, followed by the introduction of the azepinyl group and the dimethyl-1-oxopropoxy group. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of protective groups may be necessary to prevent unwanted side reactions and to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, [2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study enzyme activity or as a ligand to investigate receptor binding. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound may have potential therapeutic applications. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used as a precursor for the synthesis of specialty chemicals or as an additive in various formulations. Its unique properties make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of [2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Similar Compounds

  • [2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid shares similarities with other thiazolidine derivatives, such as thiazolidine-2,4-dione and thiazolidine-4-carboxylic acid.
  • Compounds with similar functional groups, such as azepinyl and dimethyl-1-oxopropoxy groups, may also exhibit similar reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C21H35N3O6S

Molecular Weight

457.6 g/mol

IUPAC Name

(2S)-2-(azepan-1-ylmethylideneamino)-2-[(2R,4S)-4-(2,2-dimethylpropanoyloxymethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidin-2-yl]acetic acid

InChI

InChI=1S/C21H35N3O6S/c1-20(2,3)19(28)30-13-29-18(27)15-21(4,5)31-16(23-15)14(17(25)26)22-12-24-10-8-6-7-9-11-24/h12,14-16,23H,6-11,13H2,1-5H3,(H,25,26)/t14-,15+,16-/m1/s1

InChI Key

WDPMCVJSIGRIOZ-OWCLPIDISA-N

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@H](C(=O)O)N=CN2CCCCCC2)C(=O)OCOC(=O)C(C)(C)C)C

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)N=CN2CCCCCC2)C(=O)OCOC(=O)C(C)(C)C)C

Origin of Product

United States

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